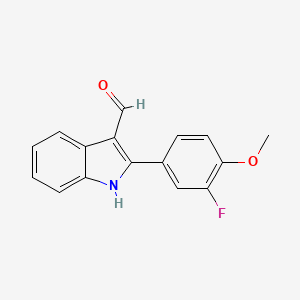

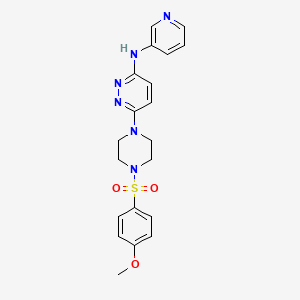

![molecular formula C16H23NO3S2 B2495003 (1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane CAS No. 1705693-29-3](/img/structure/B2495003.png)

(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azabicyclooctanes, including derivatives similar to the mentioned compound, often involves intricate synthetic routes that may include key steps such as the Horner-Emmons olefination conjugate addition reaction. This reaction has been employed as a critical step in synthesizing small ring analogues based on the structure of norditerpenoid alkaloids (Callis et al., 1996). Another approach involves the reaction of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents to yield condensation products, demonstrating the versatility in synthesizing azabicyclooctane derivatives (Chlenov et al., 1976).

Molecular Structure Analysis

The molecular structure of azabicyclooctanes is characterized by their bicyclic framework, which includes azabicyclo and oxabicyclo moieties. These structures are often elucidated using spectroscopic methods such as NMR and X-ray crystallography, providing insight into their complex three-dimensional configurations (Guo et al., 2015).

Chemical Reactions and Properties

Azabicyclooctane derivatives undergo various chemical reactions that highlight their reactivity and functional group compatibility. For instance, the reaction of 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with methanol and propylamine showcases the reactivity of the hydroxyl group in substitution reactions (Chlenov et al., 1976). Additionally, the synthesis of sulfur derivatives of 6,8-dioxabicyclo[3.2.1]octanes related to natural products demonstrates the versatility of azabicyclooctanes in undergoing modifications to produce functionalized derivatives (Schmidt et al., 2018).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Recognition

The gold(III) tetrachloride salt of a structurally similar compound, L-cocaine, was studied to understand intra- and intermolecular interactions. This research provides insights into the bonding and structural characteristics of related azabicyclooctane derivatives (Wood, Brettell, & Lalancette, 2007).

Synthetic Applications in Organic Chemistry

The compound mentioned in the query is closely related to azabicyclooctane derivatives used in organic synthesis. For example, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate is reacted with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes, demonstrating the utility of similar structures in complex organic syntheses (Flynn, Zabrowski, & Nosal, 1992).

Chemical Reactions and Transformations

Studies on the reaction of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents show the versatility of azabicyclooctane compounds in undergoing various chemical transformations, providing a basis for understanding the reactivity of the query compound (Chlenov, Salamonov, & Tartakovskii, 1976).

Eigenschaften

IUPAC Name |

8-(4-methoxy-3-methylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-11-8-15(6-7-16(11)20-2)22(18,19)17-12-4-5-13(17)10-14(9-12)21-3/h6-8,12-14H,4-5,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUPFVMUEJXJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

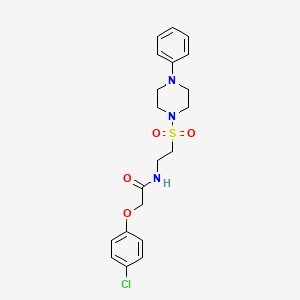

![1,7-dimethyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494921.png)

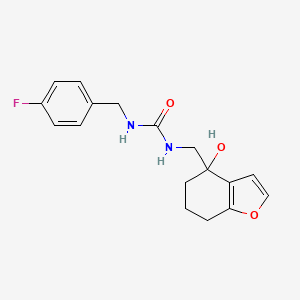

![7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494926.png)

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

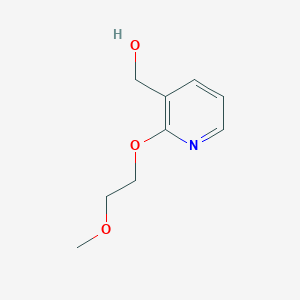

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2494929.png)

![6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2494931.png)

![Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate](/img/structure/B2494939.png)